4-(4-Methyl-1H-imidazol-1-YL)piperidine

Description

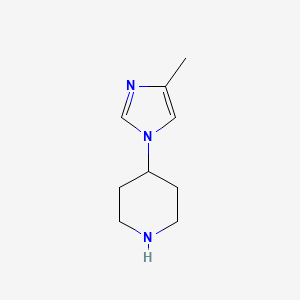

4-(4-Methyl-1H-imidazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-methylimidazole moiety. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . Predicted physicochemical properties include a density of 1.18 g/cm³, boiling point of 330.5°C, and pKa of 9.91, suggesting moderate basicity and lipophilicity. This compound is of interest in medicinal chemistry due to the imidazole's role in hydrogen bonding and metal coordination, which can enhance receptor binding in drug candidates .

Properties

CAS No. |

1269429-31-3 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-(4-methylimidazol-1-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-8-6-12(7-11-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 |

InChI Key |

FXYIAIBTFGCLCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-imidazol-1-YL)piperidine typically involves the condensation of 4-methylimidazole with piperidine. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a piperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-imidazol-1-YL)piperidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Both the imidazole and piperidine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenated derivatives and organometallic reagents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(4-Methyl-1H-imidazol-1-YL)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-imidazol-1-YL)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of Piperidine-Imidazole Derivatives

4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS 1084976-68-0)

- Structure : Piperidine substituted with a 1-methylimidazole at the 2-position.

- Molecular Formula : C₉H₁₅N₃ (same as target compound).

- Key Differences : The imidazole substituent is at the 2-position rather than 1-position, altering electronic distribution and steric effects. This positional isomerism may influence receptor selectivity and metabolic stability .

4-(1H-Imidazol-1-yl)piperidine Hydrochloride (CAS 7635-45-9)

- Structure : Piperidine with an unsubstituted imidazole at the 1-position, formulated as a hydrochloride salt.

- Molecular Weight : 165.24 g/mol (free base) + HCl.

1-Benzyl-4-(1H-imidazol-4-yl)-piperidine (CAS 106243-25-8)

- Structure : Piperidine with a benzyl group on the nitrogen and an imidazole at the 4-position.

- Molecular Formula : C₁₅H₁₈FN₃.

- Key Differences : The benzyl group enhances lipophilicity, likely improving blood-brain barrier penetration but increasing CYP3A4-mediated metabolism risk .

Functionalized Derivatives

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine Dihydrochloride (CAS 1032758-55-6)

- Structure : A methylene spacer links the imidazole to the piperidine.

- Molecular Formula : C₁₀H₁₉Cl₂N₃.

- The dihydrochloride salt improves aqueous solubility .

4-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]-piperidine (CAS 942613-47-0)

- Structure : Piperidine linked via a benzyl group to a dihydroimidazole (imidazoline).

- Molecular Formula : C₁₅H₂₁N₃.

Pharmacological and Metabolic Comparisons

Key Observations :

- Methylation at the imidazole's 4-position in the target compound may confer metabolic stability by hindering oxidative degradation .

- Piperazine derivatives (e.g., SCH 66712) exhibit stronger CYP2D6 inhibition due to nitrogen-rich scaffolds, whereas piperidine analogues show reduced enzyme interactions .

Biological Activity

4-(4-Methyl-1H-imidazol-1-YL)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-1H-imidazole moiety. The imidazole ring contributes to the compound's amphoteric nature, allowing it to interact with various biological targets.

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antibacterial Activity : Studies have shown that imidazole derivatives possess significant antibacterial properties against various pathogens, including multidrug-resistant strains .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

- Antitubercular Effects : Recent research has highlighted the effectiveness of piperidine derivatives in inhibiting Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .

Synthesis of this compound

The synthesis typically involves the Mannich reaction, which allows for the incorporation of the imidazole moiety into the piperidine framework. This method is favored for developing new medicinal compounds due to its efficiency and ability to produce biologically active derivatives .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazole and piperidine rings can significantly influence biological activity. For instance:

- Substituents on Imidazole Ring : Variations such as halogen substitutions have been shown to enhance antibacterial potency while reducing lipophilicity, improving pharmacokinetic profiles .

- Piperidine Modifications : Alterations in the piperidine structure can lead to increased selectivity for specific biological targets, such as sodium hydrogen exchangers (NHEs), which are implicated in various diseases .

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

- Antimicrobial Activity : A study reported that analogs of imidazole-piperidine exhibited IC50 values ranging from 12 μM to 22 μM against Mtb, suggesting strong antimicrobial efficacy .

- Cytotoxicity Against Cancer Cells : Another investigation found that certain derivatives displayed potent cytotoxicity against breast cancer cell lines with IC50 values as low as 0.0065 μM, indicating high selectivity and potency .

Pharmacokinetics

Imidazole derivatives are generally characterized by favorable pharmacokinetic properties, including high solubility in polar solvents, which enhances bioavailability. A notable derivative demonstrated an oral bioavailability of 52% and a half-life of 1.5 hours in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.